molecular formula C21H22N4O4S B062484 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole CAS No. 178979-37-8

1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole

Cat. No. B062484
M. Wt: 426.5 g/mol
InChI Key: ZZNIXWBTYQDWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the inhibition of various signaling pathways involved in cancer cell growth and inflammation. It has been found to inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer progression. This compound also induces the activation of caspases, which are involved in the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. This compound has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole. One of the directions is the development of novel drug formulations to improve its solubility and bioavailability. Another direction is the investigation of the potential of this compound in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to explore the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of this compound.
Conclusion:
In conclusion, 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole is a promising compound that has potential applications in various scientific research fields. Its ability to inhibit cancer cell growth and induce apoptosis makes it a potential candidate for the development of anticancer drugs. Further research is needed to explore its full potential and to develop novel drug formulations to improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of 1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole involves the reaction of benzyl chloroformate, isopropylamine, and 3-nitrophenylthiourea in the presence of a base, followed by the reaction of the resulting intermediate with imidazole. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. Studies have also shown that this compound can inhibit the growth of cancer cells and induce apoptosis.

properties

CAS RN

178979-37-8

Product Name

1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-5-(3-nitophenylthio)-1H-imidazole

Molecular Formula

C21H22N4O4S

Molecular Weight

426.5 g/mol

IUPAC Name

[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate

InChI

InChI=1S/C21H22N4O4S/c1-14(2)19-20(30-17-10-6-9-16(11-17)25(27)28)24(12-15-7-4-3-5-8-15)18(23-19)13-29-21(22)26/h3-11,14H,12-13H2,1-2H3,(H2,22,26)

InChI Key

ZZNIXWBTYQDWND-UHFFFAOYSA-N

SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC=CC(=C3)[N+](=O)[O-]

Other CAS RN

178979-37-8

synonyms

[1-benzyl-5-(3-nitrophenyl)sulfanyl-4-propan-2-yl-imidazol-2-yl]methyl carbamate

Origin of Product

United States

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